3,7-dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one
Overview
Description
Pyrido[2,3-b]pyrazine is a class of compounds that have been studied for their potential applications in various fields . They are known for their high photoluminescence quantum efficiency (PLQY) and simple molecular structure, making them suitable for cost-effective multicolor display applications .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to the compound you mentioned, has been extensively studied . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of these compounds can be ascertained by spectral techniques such as NMR and FT-IR . Density functional theory (DFT) computations can also be used to obtain spectroscopic and electronic properties .Chemical Reactions Analysis
These compounds can undergo various chemical reactions, including oxidative coupling, intramolecular cyclization, and dehydro-aromatization, to provide multi-substituted pyrido[2,3-d]pyrimidines .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be predicted using computational methods. For example, the band gap, absorption wavelength, and nonlinear optical (NLO) properties can be calculated .Scientific Research Applications
Synthesis and Structural Studies
- Research has explored various synthetic methodologies for pyrido[3,4-b]pyrazines. For example, a study by Couture and Grandclaudon (1991) discusses the condensation of chloropyridines with chloro-N,N-dimethylalkylamines to efficiently produce tetrahydropyrido pyrazines (Couture & Grandclaudon, 1991).
- Mederski et al. (2003) reported on the preparation of 5-chloropyrido[3,4-b]pyrazines from 1,2-dicarbonyl compounds and 2-chloro-3,4-diaminopyridine, demonstrating regiosiomeric mixtures and the impact of substituents on the pyrazine ring (Mederski et al., 2003).
- Seki et al. (1997) explored the effect of temperature and side chains on imine-enamine tautomerism in pyridopyrazinone systems, highlighting the influence of structural factors on chemical behavior (Seki et al., 1997).
NMR Studies and Electrochemical Reduction
- Nagel et al. (1979) provided detailed 13C NMR spectral data for various pyrido[3,4-b]pyrazine derivatives, offering insights into their structural characterization and reactivity (Nagel et al., 1979).
- Armand, Chekir, and Pinson (1978) investigated the electrochemical reduction of pyrido[3,4-b]pyrazines, leading to various dihydro derivatives and providing a foundation for understanding their redox behavior (Armand et al., 1978).
Chemical Functionalization and Biological Evaluation
- Weber and Erker (2002) synthesized imidazo[1,5-d]pyrido[2,3-b][1,4]thiazines from pyrido pyrazines, targeting potential ligands for the GABA receptor complex (Weber & Erker, 2002).
- Hughes et al. (2009) focused on optimizing aminopyridopyrazinones as PDE5 inhibitors, showcasing the therapeutic potential of pyrido[3,4-b]pyrazine derivatives (Hughes et al., 2009).
- Hoornaert (2010) described the use of multifunctionalized pyrazinones in cycloaddition reactions, leading to the synthesis of nucleoside or alkaloid-type compounds, demonstrating the versatility of pyrido pyrazines in heterocyclic synthesis (Hoornaert, 2010).
Future Directions
Properties
IUPAC Name |
3,7-dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3O2/c1-2-4-19-5-3-17-9-6-10(13)15-7-8(9)16-11(14)12(17)18/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLGJJQBJZIZEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCN1C2=CC(=NC=C2N=C(C1=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670180 | |
Record name | 3,7-Dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915307-81-2 | |
Record name | 3,7-Dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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